
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol is an organic compound with a chiral center at the third carbon. This compound features both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications. The presence of difluorophenyl group adds unique properties to the compound, influencing its reactivity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a substituted benzene derivative.
Functional Group Introduction:
Chiral Resolution: The chiral center is introduced using chiral catalysts or by resolving racemic mixtures through crystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum to reduce nitro groups to amino groups.
Enzymatic Resolution: Employing enzymes to selectively produce the desired enantiomer.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO4 (Potassium permanganate).
Reduction: LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Acyl chlorides, anhydrides, or alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or primary alcohols.
Substitution: Formation of amides, esters, or ethers.
科学的研究の応用
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol exerts its effects involves:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to specific biological effects.
類似化合物との比較
Similar Compounds
(3S)-3-amino-3-phenylpropan-1-ol: Lacks the difluorophenyl group, resulting in different reactivity and properties.
(3S)-3-amino-3-(2,4-difluorophenyl)propan-1-ol: Similar structure but with different fluorine substitution pattern, affecting its chemical behavior.
Uniqueness
The presence of the 2,5-difluorophenyl group in (3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol imparts unique electronic and steric effects, making it distinct from other similar compounds
特性
分子式 |
C9H11F2NO |
|---|---|
分子量 |
187.19 g/mol |
IUPAC名 |
(3S)-3-amino-3-(2,5-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m0/s1 |
InChIキー |
MEXFKOJLSNTFBH-VIFPVBQESA-N |
異性体SMILES |
C1=CC(=C(C=C1F)[C@H](CCO)N)F |
正規SMILES |
C1=CC(=C(C=C1F)C(CCO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



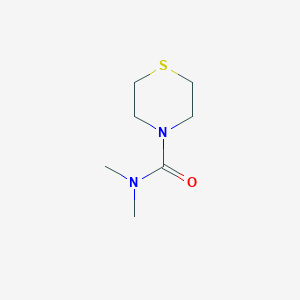
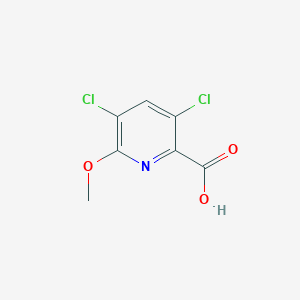
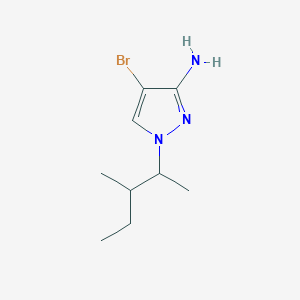
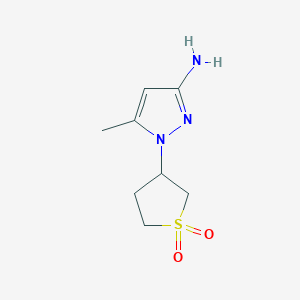
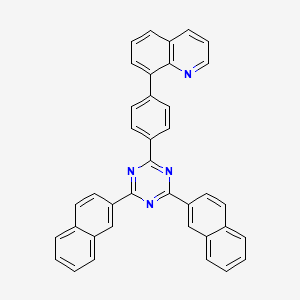
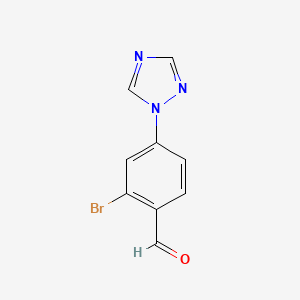
![1-{[1-(3,4-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13066729.png)

![(5R,6R,7R)-1,2,10,11,12-Pentamethoxy-6,7-dimethyl-5,6,7,8-tetrahydrodibenzo[a,c][8]annulene-3,5-diol](/img/structure/B13066747.png)
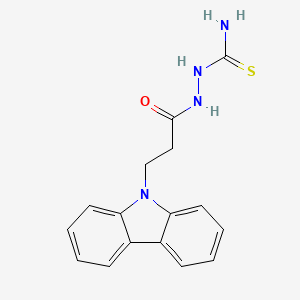


![2-{[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B13066780.png)
